
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as DMFP, is a proline-derived compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a chiral compound that exhibits both analgesic and anti-inflammatory properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is not fully understood, but it is thought to involve the modulation of the activity of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models. In one study, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide was shown to reduce pain and inflammation in a rat model of arthritis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been shown to reduce the levels of pro-inflammatory cytokines in the blood of mice. In addition, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has several advantages for lab experiments, including its chiral nature, its ability to modulate the activity of enzymes and receptors, and its potential applications in drug development. However, N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. One area of research is the development of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide-based drugs for the treatment of pain and inflammation. Another area of research is the use of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide as a chiral building block in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide and its potential applications in other areas, such as metabolic disorders and cancer.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenylacetic acid with 4-fluorobenzoyl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the intermediate 4-fluorobenzoyl-3,4-dimethylphenylacetic acid. The intermediate is then reacted with N-tert-butoxycarbonyl-L-proline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been studied for its potential applications in various fields, including drug development, chemical biology, and organic synthesis. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has been shown to exhibit analgesic and anti-inflammatory properties in animal models, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide has also been used as a chiral building block in organic synthesis and as a probe in chemical biology studies.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-10-17(12-14(13)2)22-19(24)18-4-3-11-23(18)20(25)15-6-8-16(21)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCFIYEGAJLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
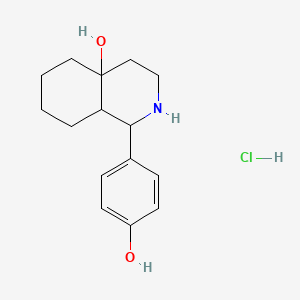
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)
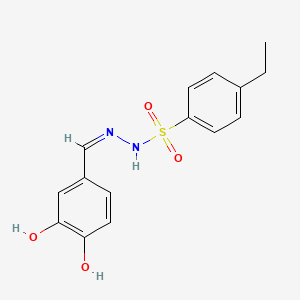
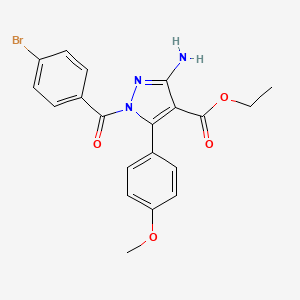
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)
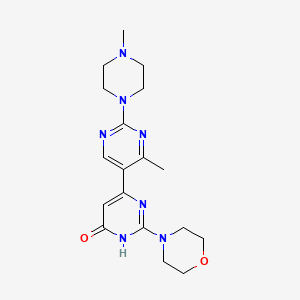
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)
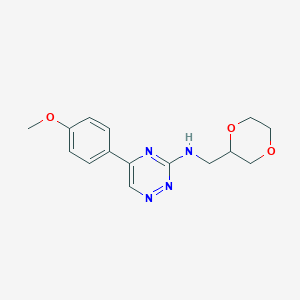
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6121490.png)